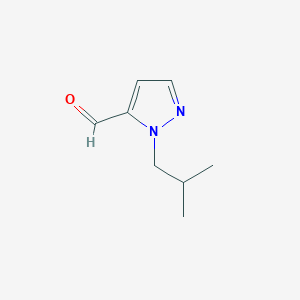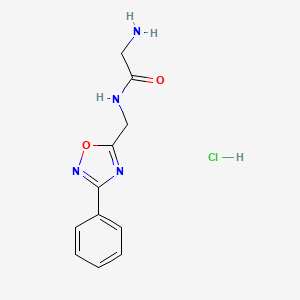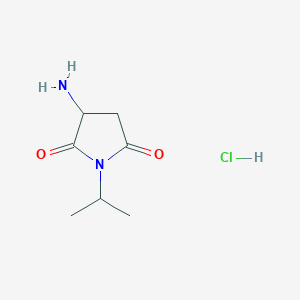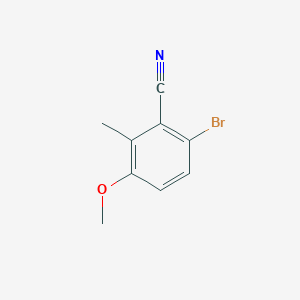
2-(2-Methylpropyl)pyrazole-3-carbaldehyde
Descripción general
Descripción
“2-(2-Methylpropyl)pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . Pyrazoles are considered privileged scaffolds in medicinal chemistry and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively documented over the years due to their synthetic versatility and applicability in diverse fields . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The parent pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- The results of these syntheses are used in the development of new drugs and treatments .
-
- Pyrazoles are also used in agrochemistry .
- They are used in the synthesis of new agrochemicals .
- The methods of application and experimental procedures vary depending on the specific agrochemical being synthesized .
- The outcomes of these syntheses are new agrochemicals that can be used in various agricultural applications .
-
- In coordination chemistry, pyrazoles are used as ligands to form coordination compounds .
- The methods of application involve the reaction of pyrazoles with metal ions to form coordination compounds .
- The outcomes of these reactions are new coordination compounds with potential applications in various fields .
-
- Pyrazoles are used in green synthesis, a method that aims to design chemical syntheses in a way that they are more sustainable and environmentally friendly .
- The methods of application involve the use of environmentally friendly solvents and catalysts .
- The outcomes of these syntheses are new compounds that are synthesized in a more sustainable and environmentally friendly way .
-
Synthesis of Bioactive Chemicals
- Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application involve the use of pyrazoles in various chemical reactions to form bioactive chemicals .
- The outcomes of these reactions are new bioactive chemicals with potential applications in various fields .
-
- Pyrazoles are used in heterocyclic chemistry, a branch of organic chemistry dealing with the synthesis, properties, and applications of these heterocycles .
- The methods of application involve various synthetic strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
- The outcomes of these reactions are new heterocyclic compounds with potential applications in various fields .
-
Multicomponent Reactions (MCRs)
- Pyrazoles are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- The outcomes of these reactions are complex molecules that are generally high-yielding, operationally friendly, time- and cost-effective .
Safety And Hazards
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research could focus on the design and synthesis of more potent pyrazoles for the treatment of various health threats .
Propiedades
IUPAC Name |
2-(2-methylpropyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-8(6-11)3-4-9-10/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYVYCVUZQZAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)pyrazole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)




![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)
![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)
